molecular formula C17H32O9 B8106036 Acid-C1-PEG5-Boc

Acid-C1-PEG5-Boc

Cat. No.: B8106036
M. Wt: 380.4 g/mol
InChI Key: HEXUSUWJDURSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acid-C1-PEG5-Boc is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are bifunctional molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for the development of targeted therapy drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acid-C1-PEG5-Boc is synthesized through a series of chemical reactions involving polyethylene glycol and other reagents. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Acid-C1-PEG5-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions are PROTACs, which are bifunctional molecules designed to degrade specific target proteins .

Scientific Research Applications

Acid-C1-PEG5-Boc has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in developing targeted therapies for various diseases, including cancer.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals

Mechanism of Action

Acid-C1-PEG5-Boc functions as a linker in PROTACs, which work by bringing together an E3 ubiquitin ligase and a target protein. This proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid-C1-PEG5-Boc is unique due to its specific structure and properties, which make it highly effective as a PROTAC linker. Its polyethylene glycol backbone provides flexibility and solubility, enhancing the overall efficacy of the PROTACs synthesized using this linker .

Properties

IUPAC Name

2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O9/c1-17(2,3)26-16(20)4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15(18)19/h4-14H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXUSUWJDURSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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